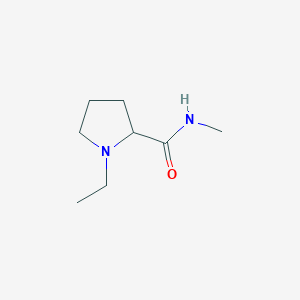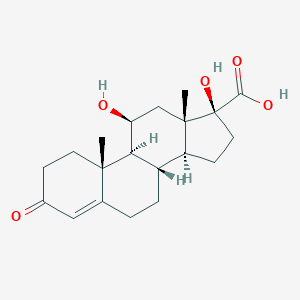
Cortisol-17 acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cortisol-17 acid is a metabolite of cortisol, a hormone produced by the adrenal gland in response to stress. It is a biomarker for the assessment of cortisol levels in the body. Cortisol-17 acid is a stable and reliable marker of cortisol secretion, and its measurement can provide valuable information about the body's response to stress.
Mecanismo De Acción
Cortisol-17 acid is a metabolite of cortisol, and its mechanism of action is similar to that of cortisol. Cortisol binds to glucocorticoid receptors in the body, which leads to the activation of various genes and the production of proteins that regulate a variety of physiological processes. Cortisol-17 acid can also bind to these receptors, and its presence in the body can affect gene expression and protein production.
Efectos Bioquímicos Y Fisiológicos
Cortisol-17 acid has a number of biochemical and physiological effects on the body. It can affect glucose metabolism, immune function, and cardiovascular function. Cortisol-17 acid levels have been linked to a variety of health outcomes, including obesity, diabetes, and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using cortisol-17 acid as a biomarker is its stability and reliability. It is a stable compound that can be measured accurately over time. However, one limitation is that cortisol-17 acid levels can be affected by a variety of factors, including age, sex, and medication use. Researchers must take these factors into account when interpreting cortisol-17 acid measurements.
Direcciones Futuras
There are many future directions for research on cortisol-17 acid. One area of interest is the development of new methods for measuring cortisol-17 acid levels. Current methods involve the use of immunoassays or liquid chromatography-mass spectrometry, but new technologies may provide more accurate and precise measurements. Another area of interest is the investigation of the relationship between cortisol-17 acid levels and health outcomes. Understanding the role of cortisol-17 acid in disease processes may lead to new treatments and interventions for a variety of conditions.
Métodos De Síntesis
Cortisol-17 acid can be synthesized by the oxidation of cortisol using potassium permanganate. The reaction produces cortisol-17,20-dione, which is then hydrolyzed to form cortisol-17 acid. The synthesis of cortisol-17 acid is a straightforward process, and the compound can be obtained in high purity.
Aplicaciones Científicas De Investigación
Cortisol-17 acid has a wide range of applications in scientific research. It is used as a biomarker for the assessment of cortisol levels in the body. Cortisol is a stress hormone, and its levels can be affected by a variety of factors, including exercise, diet, and sleep. By measuring cortisol-17 acid levels, researchers can gain insights into the body's response to stress and other physiological processes.
Propiedades
Número CAS |
100188-36-1 |
|---|---|
Nombre del producto |
Cortisol-17 acid |
Fórmula molecular |
C20H28O5 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid |
InChI |
InChI=1S/C20H28O5/c1-18-7-5-12(21)9-11(18)3-4-13-14-6-8-20(25,17(23)24)19(14,2)10-15(22)16(13)18/h9,13-16,22,25H,3-8,10H2,1-2H3,(H,23,24)/t13-,14-,15-,16+,18-,19-,20+/m0/s1 |
Clave InChI |
XNZSRYSTBKQWGZ-VHTXEEJTSA-N |
SMILES isomérico |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@]4(C(=O)O)O)C)O |
SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)O)O)C)O |
SMILES canónico |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)O)O)C)O |
Sinónimos |
cortisol-17 acid cortisol-17beta acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






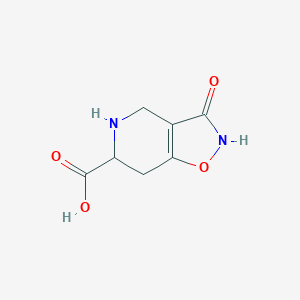
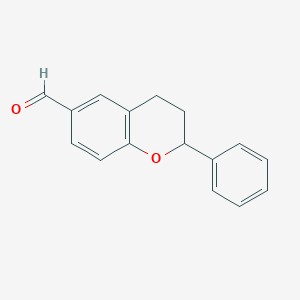
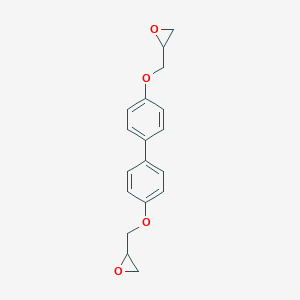

![6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B24838.png)
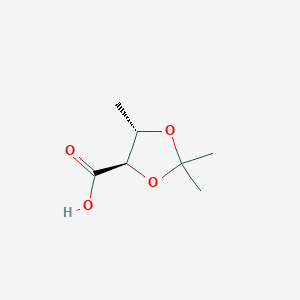
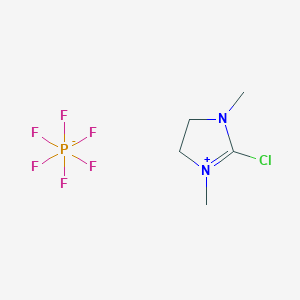
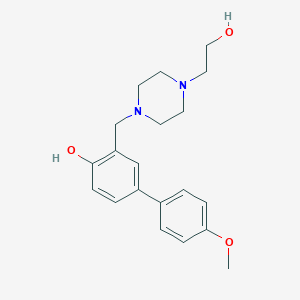
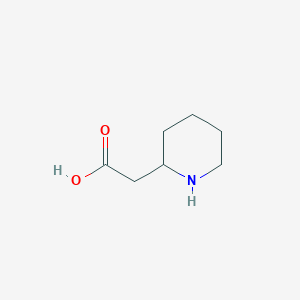
![(3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile](/img/structure/B24846.png)
